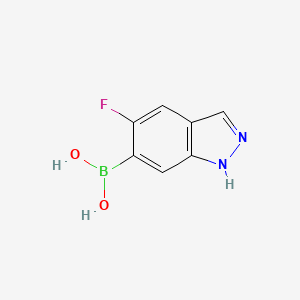

5-Fluoro-1H-indazole-6-boronic acid

Description

Significance of Indazole Scaffolds in Modern Organic and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry. researchgate.netnih.govpnrjournal.com This designation stems from its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.netnih.gov The unique structural and electronic properties of the indazole nucleus, including its ability to exist in different tautomeric forms, make it a versatile framework for interacting with various biological targets. researchgate.net

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netnih.govresearchgate.netnih.gov This wide range of biological activities has spurred extensive research into the synthesis of novel indazole-containing molecules. nih.gov The indazole core is a key component in several FDA-approved drugs, such as:

Niraparib: An anticancer agent used in the treatment of ovarian, fallopian tube, and peritoneal cancer. nih.gov

Pazopanib: A tyrosine kinase inhibitor for treating certain types of cancer. pnrjournal.comnih.gov

Granisetron: A 5-HT3 antagonist used as an antiemetic in cancer chemotherapy. pnrjournal.com

Lonidamine: An antiglycolytic drug for brain tumor treatment. pnrjournal.com

Axitinib and Entrectinib: Tyrosine kinase inhibitors used in the treatment of specific cancers. pnrjournal.com

The prevalence of the indazole scaffold in successful drug molecules underscores its importance as a foundational element in the design of new therapeutic agents. nih.govresearchgate.net

Strategic Importance of Boronic Acids and Esters in Cross-Coupling Methodologies

Boronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide, and it has become one of the most widely practiced methods for constructing complex organic molecules, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The widespread adoption of the Suzuki-Miyaura coupling is attributed to several key advantages of boronic acids:

Broad Applicability: A vast array of boronic acids and esters are commercially available, allowing for the coupling of various organic fragments (aryl, alkyl, alkenyl, and alkynyl). nih.govacs.orgorganic-chemistry.org

Low Toxicity: Boron-containing reagents are generally less toxic than many other organometallic compounds. nih.govacs.org

Stability and Ease of Handling: Boronic acids are typically stable, crystalline solids that are easy to prepare and handle. organic-chemistry.org

The mechanism of the Suzuki coupling involves the activation of the boronic acid with a base, which enhances the polarization of the organic ligand and facilitates the crucial transmetalation step to the palladium catalyst. organic-chemistry.org The versatility and reliability of boronic acids have made them essential tools for both academic and industrial researchers, enabling the efficient synthesis of pharmaceuticals and fine chemicals. wikipedia.orgborates.today

Rationale for Fluorination in Indazole Chemistry and its Impact on Synthetic Utility

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. nih.govnih.govtandfonline.com The unique properties of fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical and biological characteristics. nih.govtandfonline.com

Key benefits of fluorination in drug design include:

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life. nih.govnih.govtaylorandfrancis.com

Enhanced Membrane Permeation and Bioavailability: Fluorine's high lipophilicity can improve a drug's ability to cross cell membranes. nih.gov Judicious placement of fluorine can also modulate the pKa of nearby functional groups, which can in turn increase the bioavailability of drugs containing amine groups. nih.govtandfonline.com

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, enhancing binding affinity. nih.govtandfonline.com

Altered Physicochemical Properties: Fluorination can impact a molecule's dipole moment, conformation, and chemical reactivity. tandfonline.com

In the context of indazole chemistry, the strategic placement of a fluorine atom, as seen in 5-Fluoro-1H-indazole-6-boronic acid, can be leveraged to fine-tune the properties of the resulting molecules for improved therapeutic potential. nih.gov

Overview of Research Trajectories for this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate, combining the desirable features of the indazole scaffold, the reactivity of the boronic acid, and the beneficial effects of fluorination. Its structure makes it an ideal building block for the synthesis of a diverse range of substituted indazole derivatives through Suzuki-Miyaura cross-coupling reactions.

This compound is a reactant for the preparation of various classes of molecules with potential therapeutic applications, including:

Kinase Inhibitors: Indazole-substituted purines and pyrrolo[2,3-d]pyrimidines have been synthesized as potential kinase inhibitors. sigmaaldrich.com

Enzyme Inhibitors: It has been used in the synthesis of inhibitors for enzymes such as hydroxysteroid dehydrogenase and human farnesyl pyrophosphate synthase. sigmaaldrich.com

Receptor Modulators: The compound has been utilized in the creation of molecules targeting specific receptors.

The research trajectory for this compound is focused on its application in the synthesis of novel compounds for drug discovery and materials science. Its utility as a versatile building block allows chemists to systematically explore the structure-activity relationships of fluorinated indazole derivatives, paving the way for the development of new and improved therapeutic agents.

Properties

IUPAC Name |

(5-fluoro-1H-indazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZXQAWSJNFDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)C=NN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253911-22-6 | |

| Record name | 5-Fluoro-1H-indazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 1h Indazole 6 Boronic Acid and Its Derivatives

Strategies for Indazole Core Construction

The formation of the indazole nucleus is a critical first step in the synthesis of the target compound. Various strategies have been developed to construct this bicyclic heterocyclic system, often starting from appropriately substituted aniline (B41778) derivatives.

Cyclization Reactions for Indazole Framework Formation

A common approach to constructing the 5-fluoro-1H-indazole core involves the diazotization of a suitably substituted aniline followed by an intramolecular cyclization. One documented method starts from 3-fluoro-2-methylaniline (B146951), which undergoes a three-step sequence of bromination, ring closure, and deprotection to yield a halo-substituted fluoroindazole. google.com

A key step in this sequence is the cyclization reaction. For instance, 4-bromo-3-fluoro-2-methylaniline (B2806307) can be treated with a diazotizing agent, such as isoamyl nitrite, in the presence of an acid to form a diazonium salt. This intermediate then undergoes an intramolecular cyclization to form the indazole ring. The reaction conditions for this cyclization are crucial for achieving a good yield.

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |

| 4-bromo-3-fluoro-2-methylaniline | Isoamyl nitrite, Acetic acid | Toluene | 110 °C | 2-5 h | 1-acetyl-5-bromo-4-fluoro-1H-indazole | 37-43% |

This initial cyclization often results in an N-protected indazole, such as the 1-acetyl derivative, which can then be deprotected to afford the free 1H-indazole. google.com

Regioselective Functionalization of the Indazole Nucleus

With the indazole core in hand, the next challenge is the regioselective introduction of substituents. The functionalization of the indazole nucleus can be directed to either the nitrogen atoms or the carbon atoms of the heterocyclic ring. nih.gov

For the synthesis of 5-fluoro-1H-indazole-6-boronic acid, the key is the introduction of the boronic acid group at the C6 position. This is typically achieved by first introducing a halogen at this position, which can then be converted to the boronic acid moiety. A described synthesis of 5-bromo-4-fluoro-1H-indazole starts with the bromination of 3-fluoro-2-methylaniline at the para position to the amino group, yielding 4-bromo-3-fluoro-2-methylaniline. google.com This bromine atom then becomes the substituent at the C5 position of the resulting indazole. To obtain the desired 6-substituted product, a different starting material or a different regioselective functionalization strategy would be necessary.

Direct C-H functionalization is an increasingly popular method for the regioselective introduction of substituents. Iridium-catalyzed C-H borylation of N-protected indazoles has been shown to occur selectively at the C3 position. rsc.orgnih.gov However, achieving regioselectivity at the C6 position often requires a pre-installed directing group or the use of a substrate with specific electronic properties.

Boronate Formation and Derivatization

The introduction of the boronic acid group is a pivotal step in the synthesis. This functional group is versatile and widely used in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.govrsc.org

Introduction of the Boronic Acid Moiety

The conversion of a halo-indazole, such as a bromo- or iodo-indazole, to an indazole boronic acid is a common and effective strategy. This transformation can be achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or more commonly, through a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent.

For instance, a bromo-indazole can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a suitable ligand to yield the corresponding pinacol (B44631) boronate ester. This reaction is a type of Miyaura borylation.

| Substrate | Reagents | Catalyst | Solvent | Product |

| Bromo-indazole | Bis(pinacolato)diboron, Potassium acetate (B1210297) | PdCl₂(dppf) | Dioxane | Indazole pinacol boronate |

Alternatively, iridium-catalyzed C-H borylation offers a more direct route, avoiding the need for a pre-halogenated substrate. nih.govresearchgate.net The regioselectivity of this reaction is influenced by both steric and electronic factors of the indazole substrate. nih.gov

Synthesis of Pinacol Ester and Other Boronate Derivatives

Boronic acids are often protected as their pinacol esters. These derivatives are generally more stable, easier to handle, and more soluble in organic solvents than the corresponding free boronic acids. The synthesis of indazole-6-boronic acid pinacol ester can be achieved by reacting the corresponding 6-bromo- or 6-iodo-indazole with bis(pinacolato)diboron under palladium catalysis. bldpharm.comsigmaaldrich.com

A general procedure for the synthesis of 1-alkylpyrazole-4-boronic acid pinacol ester involves the preparation of a Grignard reagent from the corresponding iodo-pyrazole, followed by reaction with a boron reagent like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. google.com A similar strategy could be envisioned for the synthesis of this compound pinacol ester from a suitable 6-halo-5-fluoro-1H-indazole precursor.

Optimization of Synthetic Routes and Reaction Parameters

The efficiency of the synthetic route to this compound and its derivatives is highly dependent on the optimization of reaction conditions for each step.

For the Suzuki-Miyaura cross-coupling reaction, a critical step in many synthetic applications of the target compound, several parameters can be optimized. These include the choice of palladium catalyst, ligand, base, and solvent system. rsc.orgresearchgate.net Microwave irradiation has also been shown to accelerate these reactions and improve yields. researchgate.net

Table of Optimized Suzuki-Miyaura Reaction Conditions for Indazole Derivatives:

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PdCl₂(dppf)·CH₂Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | High |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | - | Good to Excellent |

| Pd(OAc)₂ (10) | RuPhos | K₃PO₄ | Dioxane/H₂O | - | - | Good to Excellent |

Influence of Solvents, Temperature, and Reaction Time on Yield and Selectivity

The selection of solvents, temperature, and the duration of the reaction are pivotal factors that significantly affect the synthesis of this compound and its derivatives. These parameters are interconnected and must be precisely controlled to maximize the yield and ensure high selectivity.

In a typical borylation reaction to produce an indazole boronic acid, the solvent system plays a critical role. For instance, a mixture of an aphotic solvent like 1,4-dioxane and water is often employed. The temperature is generally kept between 80-100°C to facilitate the reaction without causing degradation of the materials. The reaction time is also a key variable, as insufficient time can result in an incomplete reaction, while an extended period may lead to the formation of byproducts.

A study on a similar borylation reaction highlighted the importance of these parameters. researchgate.net The optimal conditions were found to be potassium acetate as the base, a palladium catalyst, and 1,4-dioxane as the solvent at 80°C for 12 hours. These conditions resulted in a high yield of the desired indazole boronic acid pinacol ester. The yield of furfural (B47365) was found to increase with higher temperatures and acid concentrations, with the highest yield achieved at 170°C. researchgate.net

Table 1: Interactive Data on Reaction Parameter Influence

| Parameter | Condition | Effect on Yield and Selectivity |

| Solvent | 1,4-Dioxane/Water | Enhances solubility of reactants and catalyst, promoting an efficient reaction. |

| Temperature | 80-100 °C | Optimal for reaction rate; lower temperatures can be too slow, while higher temperatures may cause degradation. researchgate.net |

| Reaction Time | ~12 hours | Sufficient for reaction completion; longer durations might lead to byproduct formation. |

| Base | Potassium Acetate | Essential for the catalytic cycle of the borylation reaction. |

| Catalyst | Palladium-based | Ensures high efficiency and selectivity for the formation of the C-B bond. |

Role of Protecting Groups in Multistep Syntheses

In the synthesis of this compound, protecting groups are essential for achieving chemo-selectivity. The indazole ring contains two nitrogen atoms, and the N-H proton can interfere with certain reactions. Therefore, protecting the indazole nitrogen is a common and often necessary strategy.

Commonly used protecting groups include tetrahydropyran (B127337) (THP) and benzyl (B1604629) (Bn). bldpharm.com The choice of protecting group is determined by its stability under subsequent reaction conditions and its ease of removal in the final steps. For example, a synthesis might involve the protection of the N-H group, followed by the introduction of a bromo group at the 6-position, a Miyaura borylation to form the boronic acid pinacol ester, and finally, deprotection. nih.gov

The THP group is frequently used due to its stability in various conditions, including palladium-catalyzed borylation, and its straightforward removal under acidic conditions. This ensures that the borylation occurs at the desired C-6 position.

Table 2: Interactive Data on Common Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Tetrahydropyran | THP | 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid | Acidic conditions (e.g., HCl in methanol) |

| Benzyl | Bn | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate, DMAP | Strong acid (e.g., TFA) |

Scalability Considerations for Academic and Preparative Research

The ability to scale up a synthetic route is a critical consideration for both academic and industrial research. Several challenges must be addressed when increasing the production scale of this compound.

A primary concern is the purification of intermediates and the final product. While chromatography is common in small-scale synthesis, it can be impractical and expensive on a larger scale. Therefore, developing a process that allows for purification by crystallization is highly advantageous.

The cost and availability of starting materials and reagents also become more significant at a larger scale. An expensive but efficient catalyst may be suitable for small-scale synthesis, but a more cost-effective alternative is often necessary for larger-scale production.

Safety is another critical factor. Reactions involving highly reactive reagents that are manageable on a small scale can pose significant hazards when scaled up. The exothermic nature of some reactions must also be carefully managed to prevent thermal runaway.

Table 3: Interactive Data on Scalability Challenges and Solutions

| Challenge | Small-Scale Solution | Large-Scale Solution |

| Purification | Column Chromatography | Crystallization, Recrystallization |

| Reagent Cost | Use of high-cost, high-efficiency catalysts | Catalyst screening for cheaper alternatives, optimization of catalyst loading. |

| Safety | Standard laboratory safety measures | Process hazard analysis, engineering controls for exothermic reactions. |

| Protecting Groups | Selection based on lab convenience | Selection based on cost, ease of handling, and scalable removal conditions. |

Reactivity and Advanced Chemical Transformations of 5 Fluoro 1h Indazole 6 Boronic Acid

Post-Coupling Functionalization Strategies

After an initial cross-coupling reaction, the resulting functionalized indazole can undergo further transformations. These strategies allow for the late-stage modification of the molecule to build complexity and fine-tune its properties.

The boronic acid moiety is not only a handle for cross-coupling but can also be converted into other functional groups. One of the most important transformations is ipso-hydroxylation, also known as hydroxydeboronation, which converts the C-B bond into a C-OH bond, yielding a phenol. This reaction provides a direct route to 6-hydroxy-5-fluoro-1H-indazole.

Several methods have been developed for the hydroxylation of arylboronic acids, often involving an oxidant. researchgate.net Common reagents and conditions include:

Oxidation with hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH).

Treatment with N-oxides. researchgate.net

Use of hypervalent iodine(III) reagents. researchgate.net

Besides hydroxylation, the boronic acid group can undergo protodeboronation, where it is replaced by a hydrogen atom. This can occur under acidic, basic, or even neutral aqueous conditions and is often an undesired side reaction during coupling. nih.govresearchgate.net However, it can also be used synthetically if the removal of the boron group is the desired outcome.

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can potentially be functionalized, typically through alkylation or acylation. A significant challenge in the derivatization of NH-indazoles is controlling the regioselectivity of the reaction, as mixtures of N-1 and N-2 substituted products are often formed. nih.gov

The ratio of N-1 to N-2 isomers is influenced by several factors, including the electronic nature of substituents on the indazole ring, the type of electrophile used, the base, and the solvent. nih.gov

Alkylation: Direct alkylation with alkyl halides under basic conditions often yields a mixture of isomers. Strategies to achieve selectivity include the use of specific reaction conditions or directing groups. For example, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov Recently, a highly selective method for N-2 alkylation using alkyl 2,2,2-trichloroacetimidates under acidic conditions has been reported, which proceeds without the formation of the N-1 isomer. wuxibiology.com

Acylation and Protection: The NH group is often protected before subsequent reactions on the ring. Common protecting groups include tert-butoxycarbonyl (Boc), which is typically installed using (Boc)₂O. mdpi.com This protection not only prevents unwanted side reactions at the nitrogen but can also influence the regioselectivity of other functionalization steps.

The following table summarizes the effect of different alkylating agents on the regioselectivity of indazole alkylation.

| Indazole Substrate | Reagent/Conditions | N-1 Product Yield (%) | N-2 Product Yield (%) | Reference |

|---|---|---|---|---|

| 5-Nitro-1H-indazole | BnBr, K₂CO₃, DMF | 65 | 22 | nih.gov |

| 5-Nitro-1H-indazole | BnOH, PPh₃, DIAD (Mitsunobu) | 20 | 58 | nih.gov |

| 1H-Indazole | CH₃(CH₂)₁₀CH₂Br, K₂CO₃, DMF | 36 | 35 | nih.gov |

| 3-Iodo-1H-indazole | t-Butyl 2,2,2-trichloroacetimidate, TfOH | 0 | 92 | wuxibiology.com |

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The aromatic nature of the indazole ring system allows it to undergo both electrophilic and nucleophilic substitution reactions, enabling further functionalization of the core structure.

Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. The position of substitution is directed by the existing substituents and the electron density of the ring system. Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) is a key transformation, as the resulting halo-indazoles are versatile precursors for cross-coupling reactions. chim.it Bromination can be achieved using reagents like N-bromosuccinimide (NBS), often leading to regioselective substitution at the C-3 position. chim.it Direct C-7 bromination has also been achieved on 4-substituted 1H-indazoles. nih.gov

Nitration: Nitration of the indazole ring can be performed using standard nitrating agents like nitric acid in sulfuric acid. The position of nitration (e.g., C-3, C-5, or C-7) depends on the reaction conditions and the substituents already present on the ring. chim.itchemicalbook.com

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution on the electron-rich indazole system, nucleophilic substitution can occur, particularly if the ring is activated by strongly electron-withdrawing groups (like a nitro group) or in the form of a fused, activated system. For example, various nucleophiles, including thiolates, alkoxides, and amines, have been shown to react with fused oxazino[3,2-b]indazoles to yield 2-substituted 1H-indazolones via a ring-opening and substitution mechanism. acs.org

Other Reactive Pathways (e.g., Metalation, Cycloadditions, Redox Chemistry)

Beyond the well-established cross-coupling reactions, the unique electronic and structural features of 5-Fluoro-1H-indazole-6-boronic acid open avenues for other advanced chemical transformations. These include metalation, cycloaddition, and redox-mediated reactions, which offer further opportunities for molecular diversification and the synthesis of complex indazole-based scaffolds.

Metalation Reactions

Metalation of the indazole core, particularly through deprotonation, provides a powerful strategy for subsequent functionalization. The acidic N-H proton of the pyrazole (B372694) ring can be readily removed by a suitable base to generate an indazolyl anion. This anion can then participate in various reactions, such as alkylation and acylation, primarily at the N1 and N2 positions. The regioselectivity of these reactions is often influenced by the reaction conditions, including the base, solvent, and electrophile used. beilstein-journals.orgnih.gov

Directed ortho-Metalation (DoM) is another significant pathway for the functionalization of the indazole ring system. wikipedia.orgbaranlab.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the indazole ring directs the deprotonation of a nearby ortho C-H bond by an organolithium reagent. wikipedia.orgbaranlab.org For this compound, the substituents present can potentially influence a DoM approach. The N1- and N2-positions of the pyrazole ring can act as directing groups. The fluorine atom, being a moderate directing group, and the boronic acid group, after in situ protection, could also influence the regioselectivity of lithiation on the benzene (B151609) ring.

The interplay between the directing capabilities of the pyrazole nitrogen atoms and the substituents on the carbocyclic ring dictates the site of metalation. The table below summarizes the potential metalation pathways for the indazole core, which can be extrapolated to this compound.

| Metalation Type | Position of Deprotonation | Key Influencing Factors | Potential Subsequent Reactions |

| N-H Deprotonation | N1/N2 | Base strength, solvent polarity, counterion | Alkylation, Acylation, Arylation |

| Directed ortho-Metalation (DoM) | C7 | N1-protecting group, organolithium reagent | Reaction with various electrophiles (e.g., aldehydes, ketones, CO2) |

| Directed ortho-Metalation (DoM) | C4 | Directing ability of the fluorine atom | Functionalization at the C4 position |

This table presents potential metalation pathways based on the general reactivity of indazoles. Specific experimental validation for this compound is required.

Cycloaddition Reactions

The indazole nucleus can theoretically participate in cycloaddition reactions, although this is a less explored area of its reactivity compared to substitution reactions. The aromatic nature of the indazole ring system generally makes it less prone to participating in cycloadditions that would disrupt its aromaticity.

However, [3+2] dipolar cycloadditions are a common and effective method for the synthesis of the indazole ring itself, reacting arynes with diazo compounds or nitrile imines. acs.orgacs.orgresearchgate.netnih.govorganic-chemistry.org While this is a synthetic route to indazoles rather than a reaction of the indazole core, it highlights the stability of the resulting heterocyclic system.

For this compound, its involvement as a dienophile or diene in Diels-Alder reactions is not extensively documented. The electron-withdrawing nature of the fluoro and boronic acid groups might influence the electron density of the carbocyclic ring, but overcoming the aromatic stabilization energy for a cycloaddition reaction would likely require harsh conditions or specific catalytic activation.

Redox Chemistry

The redox behavior of indazole derivatives is an area of growing interest, with implications in materials science and medicinal chemistry. The indazole scaffold can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.

Oxidation: The nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. The electrochemical synthesis of 1H-indazole N-oxides has been reported, and these intermediates can undergo further C-H functionalization. nih.gov For this compound, oxidation would likely occur at one of the nitrogen atoms, and the electronic effects of the fluorine and boronic acid substituents would influence the reactivity of the resulting N-oxide.

Reduction: The indazole ring is generally stable to reduction under standard catalytic hydrogenation conditions. However, more potent reducing agents or electrochemical methods can lead to the reduction of the heterocyclic or carbocyclic ring. The electrochemical reduction of some indazole derivatives has been shown to produce indazolines. researchgate.net

Radical Reactions: Recent studies have explored radical-mediated functionalization of indazoles. For instance, the direct fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) is suggested to proceed through a radical pathway. organic-chemistry.orgacs.org This suggests that this compound could potentially undergo further radical-mediated transformations.

The electrochemical properties of indazole derivatives have also been investigated in the context of their application as corrosion inhibitors, indicating their ability to participate in redox processes at metal surfaces. research-nexus.net The specific redox potential of this compound would be influenced by its particular substitution pattern.

| Redox Reaction | Reagents/Conditions | Potential Products | Influence of Substituents (Fluoro, Boronic Acid) |

| Oxidation | Oxidizing agents (e.g., m-CPBA), Electrochemical methods | N-oxides | Electron-withdrawing groups may deactivate the ring towards oxidation. |

| Reduction | Strong reducing agents, Electrochemical reduction | Indazolines, reduced carbocyclic ring | Substituents may influence the reduction potential and selectivity. |

| Radical Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Further fluorinated indazoles | The existing fluorine atom would direct further substitution. |

This table summarizes potential redox pathways based on the known reactivity of the indazole scaffold. The specific outcomes for this compound would require experimental investigation.

Applications of 5 Fluoro 1h Indazole 6 Boronic Acid As a Versatile Synthetic Building Block

Role in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 5-Fluoro-1H-indazole-6-boronic acid is highly valued for its ability to participate in a variety of powerful cross-coupling reactions. The boronic acid group is a key functional handle that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, most notably through the palladium-catalyzed Suzuki-Miyaura coupling reaction. chemenu.com This reactivity is fundamental to its role in constructing intricate molecular architectures.

Construction of Complex Heterocyclic Systems

The synthesis of complex, polycyclic heterocyclic systems is a cornerstone of modern organic chemistry, driven by the prevalence of such scaffolds in pharmaceuticals and functional materials. This compound serves as an excellent precursor for building these elaborate structures. Through Suzuki-Miyaura coupling, the indazole core can be readily linked to other heterocyclic rings, such as pyridines, pyrimidines, or indoles, that bear a suitable halide or triflate group. nih.govnih.gov

This methodology allows for the creation of novel, fused, or bi-aryl heterocyclic systems that would be challenging to assemble through other synthetic routes. The resulting complex molecules often exhibit unique electronic and steric properties, making them valuable for a range of applications, from drug discovery to materials science. The ability to forge new C-C bonds with other aromatic systems is a critical step in creating extended π-systems or molecules with specific three-dimensional shapes for biological targeting. rsc.org

Synthesis of Diversely Substituted Indazole Derivatives

The primary utility of this compound in organic synthesis is as a linchpin for creating a diverse library of substituted indazole derivatives. The boronic acid at the 6-position acts as a versatile anchor point for introducing a wide array of chemical groups. chemie-brunschwig.ch By reacting it with various aryl, heteroaryl, or vinyl halides under Suzuki-Miyaura conditions, chemists can systematically modify the indazole scaffold. nih.govnih.gov

This capability is crucial for exploring structure-activity relationships, where even small changes to a substituent can dramatically alter a molecule's properties. The reaction is compatible with a broad range of functional groups, allowing for the synthesis of indazoles with tailored electronic and steric characteristics. rsc.org This flexibility has made the synthesis of novel indazole derivatives more efficient and has broadened the scope of accessible chemical space for researchers. researchgate.net

| Coupling Partner (Ar-X) | Catalyst System (Example) | Resulting 6-Substituted Indazole Product |

|---|---|---|

| 4-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃ | 5-Fluoro-6-(pyridin-4-yl)-1H-indazole |

| 2-Chloropyrimidine | Pd(dppf)Cl₂, K₂CO₃ | 5-Fluoro-6-(pyrimidin-2-yl)-1H-indazole |

| 1-Bromo-3-methoxybenzene | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Fluoro-6-(3-methoxyphenyl)-1H-indazole |

| 4-Iodotoluene | Pd(PPh₃)₄, Cs₂CO₃ | 5-Fluoro-6-(p-tolyl)-1H-indazole |

Contributions to Medicinal Chemistry Research

The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds and approved drugs. chemie-brunschwig.ch this compound leverages this core structure, with the added benefits of a fluorine atom and the synthetic versatility of the boronic acid, making it a highly valuable tool in drug discovery and chemical biology. chemenu.com

Design and Synthesis of Novel Molecular Scaffolds for Biological Exploration

The development of new drugs often begins with the design and synthesis of novel molecular scaffolds that can be screened for biological activity against various diseases. This compound is an ideal starting material for this purpose. It allows medicinal chemists to generate large libraries of related compounds by coupling the indazole core with a multitude of different chemical fragments via the boronic acid group. nih.gov

The presence of the fluorine atom is particularly significant, as fluorine substitution can enhance key drug-like properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net Indazole derivatives have shown a wide spectrum of biological activities, including anti-tumor and anti-inflammatory effects. chemenu.com By using this building block, researchers can systematically explore how different substituents at the 6-position influence the potency and selectivity of these activities, accelerating the discovery of new lead compounds for therapeutic development. rsc.orgnih.gov

Creation of Chemical Probes for Biological Pathway and Mechanism Elucidation

Understanding the complex biological pathways and mechanisms of action of potential drugs is a critical aspect of medicinal chemistry. This compound can be instrumental in the creation of chemical probes for these studies. By coupling the boronic acid with molecules containing reporter tags—such as fluorescent dyes, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling—researchers can synthesize specialized tool compounds.

These probes, which retain the core indazole structure responsible for biological activity, can be used to visualize a drug's distribution in cells, identify its protein binding partners, and elucidate its specific mechanism of action. While direct examples for this specific boronic acid are specialized, the principle of using such versatile building blocks to construct probes is a well-established strategy in chemical biology for validating drug targets and understanding complex biological systems.

Strategies for Modulating Bioactivity through Indazole Functionalization

A key strategy in modern drug design is the fine-tuning of a lead compound's biological activity to maximize efficacy and minimize off-target effects. The functionalization of the indazole scaffold via the boronic acid group of this compound is a powerful method for achieving this modulation. mdpi.com

By systematically varying the aryl or heteroaryl group attached at the 6-position, chemists can precisely alter the molecule's size, shape, and electronic properties. rsc.org This can lead to improved interactions with the target protein, enhanced selectivity over related proteins, and better pharmacokinetic properties. For example, introducing specific substituents can influence a compound's inhibitory concentration (IC₅₀) against a target enzyme, such as a protein kinase, which are common targets for indazole-based inhibitors. nih.gov This iterative process of synthesis and biological testing, enabled by the reactivity of the boronic acid, is fundamental to the optimization of new drug candidates. mdpi.com

| Substituent at 6-position (R) | Hypothetical Target | Potential Effect on Bioactivity | Rationale |

|---|---|---|---|

| Phenyl | Kinase A | Baseline activity | Provides a basic hydrophobic interaction with the binding pocket. |

| 4-Hydroxyphenyl | Kinase A | Increased potency | The hydroxyl group may form a key hydrogen bond with an amino acid residue in the active site. |

| 3,5-Difluorophenyl | Kinase A | Increased selectivity | Fluorine atoms can alter electrostatic interactions and reduce metabolism, potentially favoring binding to the target kinase over others. |

| Pyridin-3-yl | Kinase A | Improved solubility | The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility and pharmacokinetic properties. |

Computational and Theoretical Studies on 5 Fluoro 1h Indazole 6 Boronic Acid and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic characteristics of 5-Fluoro-1H-indazole-6-boronic acid are fundamental to its reactivity and interactions. Computational models allow for a detailed examination of how substituent groups influence the indazole core.

Quantum Chemical Calculations for Tautomerism and Conformation

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. mdpi.com Quantum mechanical calculations, such as those at the MP2 level of theory, are employed to determine the relative stabilities of these forms. science.govresearchgate.net For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer by approximately 13.6 to 22.4 kJ mol⁻¹. researchgate.net Theoretical calculations using methods like B3LYP/6-31G* can predict the most stable tautomer, with findings often aligning with experimental data from crystallographic databases. science.govresearchgate.net

The conformation of molecules, particularly those with rotatable bonds like the boronic acid group, is also a key area of computational study. For instance, studies on related molecules like 4-Methyl-1H-Indazole-5-Boronic Acid have utilized quantum chemical calculations to investigate different resonance forms and molecular structures. researchgate.net These calculations help in understanding the molecule's geometry and how it might interact with other molecules.

Analysis of Fluorine and Boronic Acid Moiety Electronic Effects

The fluorine atom and the boronic acid group significantly modulate the electronic properties of the indazole ring.

Fluorine Moiety: The high electronegativity of the fluorine atom makes it a powerful electron-withdrawing group. researchgate.net This property can influence the acidity (pKa) of nearby functional groups and alter the electron density of the aromatic system. researchgate.netnih.gov The introduction of fluorine can enhance metabolic stability and membrane permeability in drug candidates. researchgate.net Its small size means it introduces minimal steric hindrance, allowing for the separation of electronic effects from structural changes. researchgate.net

Boronic Acid Moiety: The boronic acid group acts as a Lewis acid, capable of accepting electron pairs, which is a key feature in its chemical reactivity, particularly in Suzuki-Miyaura coupling reactions. ontosight.ai The acidity of the boronic acid itself is influenced by substituents on the aromatic ring. Electron-withdrawing groups, like fluorine, generally increase the acidity of phenylboronic acids. mdpi.com This effect is dependent on the substituent's position, with the ortho position often having the strongest effect due to potential intramolecular hydrogen bonding. mdpi.com

The interplay of these two groups creates a unique electronic environment. The electron-withdrawing nature of fluorine can enhance the reactivity of the boronic acid group in certain reactions. ontosight.ai

Reaction Mechanism Elucidation for Coupling Reactions

This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds to create biaryl compounds, styrenes, and conjugated alkenes. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide. libretexts.org

Transmetalation: The organoborane (in this case, the indazole-boronic acid derivative) transfers its organic group to the palladium(II) complex, a step that is often facilitated by a base. libretexts.org

Reductive Elimination: The final step where the new carbon-carbon bond is formed, yielding the desired product and regenerating the palladium(0) catalyst. libretexts.org

Computational studies can model the energy profiles of these steps, helping to understand the reaction kinetics and the role of various components like ligands and bases. For instance, research on the Suzuki-Miyaura coupling of other halogenated pyrazoles has shown that the choice of palladium catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions like dehalogenation. researchgate.net The development of efficient protocols for the coupling of N-H containing heterocycles like indazoles is an active area of research, as these groups can sometimes inhibit the catalyst. nih.gov

In Silico Approaches for Ligand Design and Target Interaction Modeling in Related Indazole Derivatives

The indazole scaffold is a prominent feature in many biologically active molecules and approved drugs, particularly as kinase inhibitors in cancer therapy. nih.gov In silico methods are extensively used in the design and optimization of these indazole-based drug candidates.

Ligand Design and QSAR: Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to guide the design of new, more potent inhibitors. longdom.org By analyzing a set of known indazole derivatives and their biological activities, QSAR models can identify key structural features that are important for efficacy. longdom.orgnih.gov This allows for the rational design of new compounds with improved properties. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations are used to predict how indazole derivatives bind to their protein targets, such as kinases. researchgate.netnih.gov These simulations can reveal the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, studies on arylsulphonyl indazole derivatives as VEGFR2 kinase inhibitors have used docking and molecular dynamics (MD) simulations to understand their binding modes. nih.gov Such studies have shown that indazole derivatives can interact with key amino acid residues in the active site of kinases, similar to established drugs. nih.gov These computational insights are invaluable for structure-based drug design, helping to optimize the potency and selectivity of new therapeutic agents. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Development of Greener Synthetic Methodologies for Indazole Boronates

The pharmaceutical industry is increasingly prioritizing the adoption of green chemistry principles to minimize environmental impact. acs.org This has spurred research into more sustainable methods for synthesizing indazole boronates, moving away from harsh reagents and reaction conditions.

Recent advancements have focused on electrochemical synthesis as a transition metal-free approach for constructing the 1H-indazole core. rsc.org This method offers a greener alternative by avoiding heavy metal catalysts and often proceeding at room temperature. rsc.org Another promising avenue is the use of water as a solvent, which is both environmentally benign and cost-effective. For instance, a metal-free C3-fluorination of 2H-indazoles has been successfully demonstrated in water, showcasing the potential for aqueous-based syntheses of fluorinated indazoles. mdpi.comorganic-chemistry.org

Furthermore, the development of one-pot syntheses and catalytic methods that reduce the number of steps and improve atom economy are key areas of focus. acs.org For example, copper-catalyzed reactions of 2-formylphenylboronic acids with diazodicarboxylates provide a convenient route to 1N-alkoxycarbonyl indazole derivatives. nih.gov The exploration of biocatalysis also presents an opportunity for developing highly selective and environmentally friendly synthetic pathways to indazole boronates. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives

| Methodology | Advantages | Disadvantages | Key Research Area |

| Traditional Synthesis | Well-established protocols | Often requires harsh conditions, multi-step processes, and stoichiometric reagents | Optimization of existing methods for higher yields and selectivity |

| Electrochemical Synthesis | Transition metal-free, mild reaction conditions | Substrate scope may be limited | Expansion to a broader range of substituted indazoles |

| Aqueous Synthesis | Environmentally friendly, cost-effective | Solubility of reactants can be a challenge | Development of new water-soluble catalysts and reagents |

| One-Pot Reactions | Reduced reaction time, waste, and purification steps | Optimization of reaction conditions for multiple steps can be complex | Design of novel cascade reactions for indazole synthesis |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme stability and availability can be limiting factors | Discovery and engineering of enzymes for specific indazole syntheses |

Exploration of Novel Catalytic Transformations for Fluorinated Indazoles

The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity and metabolic stability. organic-chemistry.org Consequently, the development of novel catalytic methods for the selective fluorination and further functionalization of indazoles is a major research thrust.

Recent breakthroughs include the use of N-fluorobenzenesulfonimide (NFSI) for the metal-free, regioselective C3-fluorination of 2H-indazoles. mdpi.comorganic-chemistry.orgacs.org This method is notable for its use of water as a solvent and its tolerance of a wide range of functional groups. organic-chemistry.org Another innovative approach involves a three-component reaction using Selectfluor to generate fluorinated pyrimido[1,2-b]indazole derivatives without the need for metal catalysts or additives. acs.org

Transition-metal catalysis continues to be a powerful tool for the synthesis and functionalization of indazoles. Rhodium(III)-catalyzed C-H activation has emerged as an efficient method for creating diverse indazole derivatives. rsc.orgrsc.org Copper-catalyzed reactions have also proven effective for C-N bond formation and the synthesis of various indazole-containing compounds. acs.orgresearchgate.net Future research will likely focus on developing more efficient and selective catalysts, including those based on earth-abundant metals, and exploring new types of catalytic transformations to access novel fluorinated indazole scaffolds. researchgate.net

Integration into Automated Synthesis Platforms for Compound Library Generation

High-throughput screening is a cornerstone of modern drug discovery, requiring the rapid synthesis of large and diverse compound libraries. nih.gov Automated synthesis platforms are becoming increasingly crucial for accelerating this process. nih.govacs.org The integration of synthetic methods for 5-fluoro-1H-indazole-6-boronic acid and its derivatives into these platforms is a key area for future development.

Flow chemistry, in particular, offers significant advantages for library synthesis, including improved safety, reproducibility, and scalability. researchgate.net Automated flow reactors can be used for the continuous synthesis of small-molecule libraries, with the potential for immediate purification and analysis. ebrary.net The development of robust and versatile synthetic protocols for fluorinated indazoles that are amenable to automation will be critical for fully leveraging these technologies. This includes the use of polymer-supported reagents and catalysts to simplify purification. ebrary.net

An end-to-end automated workflow has been reported for the synthesis of C(sp3)-enriched drug-like molecules, including indazole derivatives, utilizing Negishi coupling in a continuous flow system. nih.govacs.org This integrated approach, which includes automated liquid-liquid extraction and purification, significantly reduces the cycle time for library generation. nih.govacs.orgebrary.net

Table 2: Technologies for Automated Compound Library Generation

| Technology | Description | Application to Indazole Synthesis |

| Automated Liquid Handlers | Robotic systems for precise dispensing and transfer of liquids. | Preparation of reaction mixtures and stock solutions for library synthesis. nih.gov |

| Parallel Synthesisers | Instruments that allow for the simultaneous execution of multiple reactions in separate vessels. | Screening of reaction conditions and synthesis of small, focused libraries of indazole derivatives. |

| Flow Chemistry Reactors | Systems where reagents are continuously pumped through a reactor coil or microreactor. | Scalable and automated synthesis of indazole libraries with precise control over reaction parameters. researchgate.netebrary.net |

| Integrated Synthesis and Purification Platforms | Systems that couple automated synthesis with online purification techniques like HPLC. | Rapid generation of pure indazole compounds ready for biological screening. ebrary.net |

Expansion of Applications in Chemical Biology and Advanced Drug Discovery (focus on new scaffolds/probes)

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govresearchgate.netresearchgate.net Fluorinated indazoles, in particular, are of great interest for their potential to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

A primary focus of future research will be the design and synthesis of novel indazole-based scaffolds as chemical probes to investigate biological pathways and validate new drug targets. mdpi.comnih.gov For example, fluorinated indazoles have been explored as selective inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. researchgate.net The introduction of fluorine can enhance inhibitory potency and selectivity. researchgate.net

The development of new indazole-containing molecules for advanced drug discovery will involve targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govresearchgate.net For instance, indazole derivatives have shown promise as inhibitors of kinases such as CDK8 and pan-Pim, which are involved in cancer progression. nih.gov The ability to readily synthesize diverse libraries of fluorinated indazoles will be crucial for identifying lead compounds with improved efficacy and safety profiles. researchgate.net

Advanced Spectroscopic Characterization Methods for Structural and Mechanistic Insights

A thorough understanding of the structure and reactivity of this compound and its derivatives is essential for their effective application. Advanced spectroscopic techniques play a pivotal role in elucidating structural details and providing insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is a fundamental tool for characterizing the structure of fluorinated indazoles. core.ac.ukrsc.orgmdpi.com Solid-state NMR can provide valuable information about the crystalline structure and intermolecular interactions. core.ac.uk Mass spectrometry is used to confirm molecular weights and fragmentation patterns. mdpi.com

X-ray crystallography provides definitive three-dimensional structural information, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which can influence the physical and biological properties of these compounds. core.ac.uk

Mechanistic studies often employ a combination of spectroscopic techniques to identify reaction intermediates and transition states. nih.gov For example, in situ monitoring of reactions by NMR or IR spectroscopy can provide real-time information about the progress of a reaction. Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data to model reaction pathways and predict the properties of molecules. nih.govresearchgate.net

Table 3: Spectroscopic and Analytical Techniques

| Technique | Information Provided | Application to this compound |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment, and through-space interactions. | Structural elucidation of new derivatives and monitoring reaction progress. rsc.orgmdpi.comchemicalbook.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of product identity and analysis of reaction mixtures. mdpi.com |

| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | Determination of solid-state structure and intermolecular interactions. core.ac.uk |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identification of key functional groups in starting materials and products. mdpi.com |

| Computational Chemistry (e.g., DFT) | Theoretical prediction of molecular structures, energies, and reaction pathways. | Understanding reaction mechanisms and predicting spectroscopic properties. nih.govresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-1H-indazole-6-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where halogenated precursors (e.g., 6-bromo-5-fluoro-1H-indazole) react with boronic acids or esters under palladium catalysis. Key reagents include Pd(PPh₃)₄ or PdCl₂(dppf), with bases like K₂CO₃ or Na₂CO₃ in solvents such as THF or DMF. Optimizing reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of halide to boronate) improves yields . Critical Note : Fluorine’s electron-withdrawing effect may reduce reactivity; thus, microwave-assisted synthesis or ligand-enhanced systems (e.g., XPhos) can mitigate this .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the compound. Boronic acids are prone to protodeboronation; thus, neutral pH and low-temperature storage are critical .

- Characterization :

- NMR : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) confirm structure .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ ions.

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the fluorine substituent .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Boronic acids are stable in neutral to slightly acidic conditions (pH 5–7). Avoid strong bases (pH >9) to prevent protodeboronation .

- Thermal Stability : Decomposition occurs above 150°C. Store at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The fluorine atom induces electron-deficient aromatic systems, slowing transmetallation in Suzuki reactions. To address this:

- Use electron-rich palladium ligands (e.g., SPhos) to enhance catalytic activity.

- Increase reaction time (24–48 hrs) or temperature (100–120°C) for complete conversion .

- Compare kinetic studies with non-fluorinated analogs (e.g., 5-methyl derivatives) to quantify electronic effects .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Data Validation : Replicate synthesis and bioassays under standardized conditions (e.g., NIH/3T3 cytotoxicity assays).

- Structural Confirmation : Ensure purity (>95% by HPLC) and verify substituent positions via NOESY or COSY NMR to rule out regioisomeric impurities .

- Meta-Analysis : Cross-reference bioactivity databases (e.g., PubChem BioAssay) to identify outliers caused by assay variability .

Q. What strategies optimize the use of this compound in PROTAC design for targeted protein degradation?

- Methodological Answer :

- Linker Design : Attach the boronic acid to E3 ligase ligands (e.g., thalidomide analogs) via polyethylene glycol (PEG) spacers to enhance solubility and binding.

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between the boronic acid and target proteins (e.g., kinases) .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts optimal binding conformations, guided by fluorine’s steric and electronic profile .

Critical Research Gaps and Recommendations

- Gap : Limited data on in vivo stability and metabolic pathways.

Recommendation : Conduct pharmacokinetic studies using radiolabeled (¹⁴C) analogs in rodent models . - Gap : Mechanistic understanding of fluorine’s role in boronic acid reactivity.

Recommendation : Perform DFT calculations (Gaussian 16) to model transition states in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.